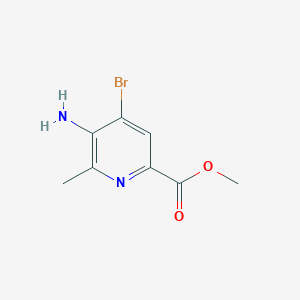

Methyl 5-amino-4-bromo-6-methylpicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-7(10)5(9)3-6(11-4)8(12)13-2/h3H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAYFJNCYIETBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C(=O)OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859084-56-2 | |

| Record name | methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The initial step in the synthesis of the pyridine (B92270) backbone can be achieved through the Hantzsch dihydropyridine synthesis. This is a well-established method for the synthesis of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine.

The reaction involves the condensation of an aldehyde (formaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen source (ammonia).

Mechanism:

The mechanism of the Hantzsch synthesis is a multi-step process:

Knoevenagel Condensation: Formaldehyde reacts with methyl acetoacetate in a Knoevenagel condensation to form an α,β-unsaturated ketoester.

Michael Addition: A second molecule of methyl acetoacetate acts as a Michael donor and adds to the α,β-unsaturated ketoester.

Enamine Formation: Ammonia reacts with the carbonyl group of the first methyl acetoacetate to form an enamine.

Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization by attacking one of the carbonyl groups, followed by dehydration to form the dihydropyridine ring.

Oxidation:

The resulting dihydropyridine is then oxidized to the aromatic pyridine ring. This is typically achieved using an oxidizing agent such as nitric acid or ceric ammonium (B1175870) nitrate (CAN). The mechanism of oxidation involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of the stable aromatic system.

Electrophilic Aromatic Bromination

The introduction of the bromine atom at the 4-position of the pyridine (B92270) ring is achieved through an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups such as the methyl and amino groups can facilitate this reaction.

Mechanism:

The bromination of the pyridine ring proceeds via a standard electrophilic aromatic substitution mechanism:

Generation of the Electrophile: A bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), is used to generate the electrophilic bromine species (Br⁺).

Nucleophilic Attack: The π-electrons of the pyridine ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack is directed to the 4-position due to the directing effects of the existing substituents.

Deprotonation: A base, such as the solvent or the counter-ion of the catalyst, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the 4-bromo derivative.

| Step | Description | Key Intermediates |

| 1 | Formation of the electrophile | Br⁺ |

| 2 | Nucleophilic attack by the pyridine ring | Sigma complex (Arenium ion) |

| 3 | Deprotonation to restore aromaticity | Final brominated product |

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental for the initial structural mapping of Methyl 5-amino-4-bromo-6-methylpicolinate.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity to neighboring protons (spin-spin coupling). For this compound, the expected signals would include a singlet for the aromatic proton on the pyridine (B92270) ring, singlets for the amino (NH2), methyl (CH3), and methoxy (OCH3) groups. The precise chemical shifts are highly sensitive to the electronic effects of the substituents on the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the six carbons of the pyridine ring, the methyl carbon, and the ester carbonyl and methoxy carbons. The chemical shifts of the ring carbons are significantly influenced by the attached functional groups (amino, bromo, methyl, and carboxylate).

| Predicted ¹H NMR Data for this compound |

| Assignment |

| Aromatic-H |

| Amino (NH₂) |

| Methoxy (OCH₃) |

| Methyl (CH₃) |

| Predicted ¹³C NMR Data for this compound |

| Assignment |

| Carbonyl (C=O) |

| Pyridine Ring Carbons |

| Methoxy (OCH₃) |

| Methyl (CH₃) |

Note: The data in the tables are predicted values based on general chemical shift ranges for similar structures. Actual experimental values are required for definitive assignment.

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. However, for this specific molecule, with its single aromatic proton, COSY would primarily serve to confirm the absence of coupling for the aromatic singlet.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule (the aromatic CH, the methyl group, and the methoxy group).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. It could be used to confirm the proximity of the methyl group protons to the amino group or the single aromatic proton, helping to solidify the conformational arrangement of the substituents.

NMR spectroscopy is a vital tool for monitoring the progress of the synthesis of this compound. By taking spectra of the reaction mixture at different time points, chemists can observe the disappearance of starting material signals and the appearance of product signals, thereby optimizing reaction conditions. Furthermore, high-resolution ¹H NMR is an excellent method for assessing the purity of the final compound. The presence of unexpected signals can indicate residual solvents or synthetic byproducts, and integration of the signals can be used for quantitative purity analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum (M+ and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

| HRMS Data for this compound (C₈H₉BrN₂O₂) |

| Isotope |

| [M+H]⁺ (with ⁷⁹Br) |

| [M+H]⁺ (with ⁸¹Br) |

Analysis of the fragmentation patterns observed in the mass spectrum (e.g., via MS/MS experiments) can further confirm the structure. Common fragmentation pathways might include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the parent ion, providing further evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group.

C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methoxy groups, and potentially signals above 3000 cm⁻¹ for the aromatic C-H bond.

C=O stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C=C and C=N stretching: Absorptions in the 1450-1600 cm⁻¹ region are typical for the pyridine ring.

C-O stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is typically weaker in Raman, the vibrations of the aromatic ring are often strong, providing a clear fingerprint for the substituted pyridine core.

| Key IR Absorption Bands for this compound |

| Functional Group |

| Amine (N-H Stretch) |

| Ester Carbonyl (C=O Stretch) |

| Pyridine Ring (C=C, C=N Stretch) |

| Ester (C-O Stretch) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer allows for the determination of the absolute stereochemistry.

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This analysis is crucial for understanding the nature and strength of non-covalent interactions, such as hydrogen bonds (potentially involving the amino group), halogen bonds (involving the bromine atom), and π-π stacking interactions between the pyridine rings. These interactions govern the physical properties of the solid material, including its melting point, solubility, and stability.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Electron Paramagnetic Resonance)

Electronic spectroscopy investigates the electronic structure of a molecule by observing the transitions between different electronic energy levels.

UV-Visible Spectroscopy: This technique would identify the wavelengths of light absorbed by this compound, corresponding to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions within the pyridine ring). The positions and intensities of the absorption bands are sensitive to the molecular structure and its chemical environment.

Fluorescence Spectroscopy: Should the compound exhibit fluorescence, this method would provide information about its excited-state properties. By measuring the emission spectrum after excitation at a specific wavelength, one could study the processes of energy dissipation and the influence of the molecular structure on its luminescent properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique applicable to species with unpaired electrons. For this compound in its ground state, this technique would not be applicable. However, it could be used to study any radical intermediates that might be formed during chemical reactions or upon irradiation.

Computational Chemistry for Predictive Modeling and Mechanistic Insights

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties of molecules and understanding their behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations could be employed to predict the ground-state geometry of this compound in the gas phase. These calculations would yield optimized bond lengths and angles, as well as provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO).

Theoretical Prediction and Simulation of Spectroscopic Parameters

Computational methods can be used to simulate various spectroscopic data, which can be a valuable tool for comparison with future experimental results. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. Similarly, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated to aid in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

While the pyridine ring of this compound is largely rigid, some degree of conformational flexibility exists, particularly with respect to the orientation of the methyl ester and amino groups. Molecular dynamics simulations could be used to explore the accessible conformations of the molecule over time, providing a more dynamic picture of its structure and behavior in solution.

Ligand-Interaction Studies (e.g., molecular docking with hypothetical targets)

However, the search did not yield any published papers, computational chemistry databases, or other scholarly articles that have investigated the binding of this compound to any protein or biological target. Consequently, there is no data to populate the requested subsections with detailed research findings or data tables on its interaction with hypothetical targets.

It is important to note that while research exists for structurally similar compounds, the strict focus of this article on "this compound" prevents the inclusion of data from related molecules, as this would not be scientifically accurate or adhere to the specified constraints.

Therefore, at this time, the scientific community has not published any studies that would allow for a detailed discussion of the molecular docking or other ligand-interaction characteristics of this compound.

Role of Methyl 5 Amino 4 Bromo 6 Methylpicolinate in Advanced Synthetic Strategies and Material Science Precursors

Building Block in Heterocyclic Scaffold Construction

The structural framework of Methyl 5-amino-4-bromo-6-methylpicolinate is ideally suited for the synthesis of more complex heterocyclic systems. The presence of ortho-positioned amino and bromo groups, along with the picolinate (B1231196) moiety, offers a platform for a variety of cyclization and functionalization reactions.

The vicinal arrangement of the amino and bromo groups on the pyridine (B92270) ring is a classic precursor for annulation reactions, which are chemical reactions that form a new ring onto an existing one. This functionality allows for the construction of a variety of pyridine-fused bicyclic and polycyclic heterocyclic systems. For example, the amino group can act as a nucleophile in condensation reactions with diketones or their equivalents to form pyrido-diazepine systems. Alternatively, intramolecular cyclization strategies can be employed where the amino group and a substituent introduced at the bromo-position react to close a ring.

The reactivity of the constituent groups makes it a promising candidate for synthesizing scaffolds such as:

Pyrido[2,3-b]pyrazines: By reacting the amino group with α-dicarbonyl compounds.

Imidazo[4,5-b]pyridines: Through cyclization with carboxylic acids or their derivatives.

Thiazolo[5,4-b]pyridines: Via reactions with carbon disulfide or isothiocyanates followed by cyclization.

These fused systems are prevalent in medicinal chemistry and materials science, and the use of this compound as a starting material offers a direct route to novel derivatives.

The compound serves as an excellent scaffold for creating poly-substituted picolinates through sequential and site-selective reactions. The bromo and amino groups are orthogonal reactive handles that can be modified independently to introduce a wide array of substituents onto the pyridine core.

The bromine atom is particularly amenable to modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the C4-position. Concurrently, the amino group at the C5-position can undergo a separate set of transformations, including acylation, alkylation, diazotization, or serving as a directing group for further electrophilic substitution. This dual reactivity enables the synthesis of highly decorated picolinate derivatives with precisely controlled substitution patterns, which is critical for structure-activity relationship studies in drug discovery and for tuning the properties of functional materials.

Table 1: Potential Synthetic Transformations for Derivatization

| Reactive Site | Reaction Type | Reagents/Catalysts | Potential New Substituent |

|---|---|---|---|

| C4-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl, Heteroaryl |

| C4-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| C4-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst | Substituted Amino |

| C5-Amino | Acylation | Acyl chloride, base | Amide |

| C5-Amino | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| C5-Amino | Sandmeyer Reaction | NaNO₂, H⁺; CuX | Halogen, Cyano, etc. |

Picolinate Ligands in Coordination Chemistry Research

Picolinic acid and its derivatives are well-established ligands in coordination chemistry due to the ability of the pyridine nitrogen and the carboxylate group to form stable chelate rings with metal ions. This compound offers a pre-functionalized platform to create sophisticated ligands with tailored electronic and steric properties.

This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen of the ester group. This coordination mode is common for picolinate-based ligands and can be used to synthesize complexes with a wide range of transition metals, lanthanides, and main group elements. The synthesis typically involves the reaction of the picolinate with a metal salt in a suitable solvent. The resulting complexes can be neutral or cationic, depending on the metal's oxidation state and the counter-ions present. The additional functional groups (amino, bromo, methyl) remain available for post-coordination modification, allowing for the construction of more complex, polymetallic, or functionalized coordination compounds.

The substituents on the pyridine ring play a crucial role in determining the properties of the resulting metal complexes. The steric bulk of the methyl group at the C6-position and the bromo group at the C4-position can influence the coordination geometry around the metal center, potentially leading to distorted octahedral, square planar, or tetrahedral arrangements.

The electronic properties of the ligand are modulated by the interplay between the electron-donating amino group and the electron-withdrawing bromo and ester groups. This electronic tuning directly affects the ligand field strength, which in turn influences the d-orbital splitting of the metal center. Consequently, key properties of the complex, such as its color (UV-Vis absorption), magnetic susceptibility, and redox potentials, can be systematically varied by leveraging the existing functional groups or by further derivatization.

Table 2: Predicted Influence of Substituents on Metal Complex Properties

| Substituent | Position | Effect Type | Influence on Complex Properties |

|---|---|---|---|

| Methyl | C6 | Steric | Influences coordination geometry and stability. |

| Bromo | C4 | Steric & Electronic (withdrawing) | Affects ligand field strength and provides a site for post-coordination functionalization. |

| Amino | C5 | Electronic (donating) | Increases electron density on the ring, strengthening the ligand-metal bond and shifting redox potentials. |

| Methoxycarbonyl | C2 | Coordination & Electronic (withdrawing) | Acts as a primary coordination site (with N) and influences overall electron density. |

Precursor in Advanced Materials Science

The multifunctionality of this compound makes it a promising precursor for the development of advanced materials. Its ability to undergo polymerization and to coordinate with metals allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.

The presence of two distinct reactive sites—the bromo and amino groups—allows the molecule to be used as a monomer in step-growth polymerization. For instance, the bromo group can participate in palladium-catalyzed polycondensation reactions (e.g., Suzuki polycondensation), while the amino group can react with diacyl chlorides to form polyamides. This could lead to the creation of conjugated polymers with tailored optoelectronic properties or high-performance aromatic polymers.

Furthermore, as a ligand, it can be used to construct MOFs. The picolinate moiety provides a robust metal-binding site, while the bromo or amino groups can be used to link organic struts together or to introduce specific functionalities within the pores of the MOF. Such materials could have applications in gas storage, catalysis, and chemical sensing. The inherent functionality of the molecule provides a direct route to functionalized materials without the need for post-synthetic modification.

Potential in Functional Organic Materials (e.g., dendrimers, semi-conductors)

While the structure of this compound suggests its potential as a building block for functional organic materials, there is a lack of specific research in the public domain detailing its use in the synthesis of dendrimers or semi-conductors. The presence of multiple reaction sites—the amino group for amidation or imine formation, the bromo group for cross-coupling reactions (like Suzuki or Stille coupling), and the ester for hydrolysis and subsequent amide coupling—theoretically allows for the construction of larger, complex architectures like dendrimers. Similarly, its aromatic and heteroaromatic nature could be exploited in the design of organic semi-conductors, but empirical data from dedicated studies is not currently available.

Future Outlook and Interdisciplinary Research Directions

Development of Asymmetric Synthesis and Chiral Modifications

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric methods to synthesize chiral derivatives of picolinates is a key research focus. While direct asymmetric synthesis of Methyl 5-amino-4-bromo-6-methylpicolinate is not extensively documented, established principles of asymmetric synthesis are being applied to analogous pyridine (B92270) structures.

Strategies for achieving asymmetry include the use of chiral catalysts, chiral auxiliaries, and organocatalysis. For instance, metalated, enantiomerically pure 2-alkenyl sulfoximines have been used to synthesize highly substituted aza(poly)cyclic ring systems. nih.gov This involves a reagent-controlled allyl transfer reaction to an amino aldehyde followed by a Michael-type cyclization. nih.gov Such methodologies could potentially be adapted for the asymmetric functionalization of picolinate (B1231196) derivatives.

Furthermore, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. nih.gov This highlights the potential for developing catalytic enantioselective reactions on substrates containing similar functional groups to this compound. The biological activity of many β-substituted GABA derivatives, for example, is highly dependent on their absolute configuration, underscoring the need for effective asymmetric synthetic routes. mdpi.com

Table 1: Approaches to Asymmetric Synthesis

| Method | Description | Potential Application to Picolinates |

| Chiral Catalysis | Employs chiral metal complexes or organocatalysts to induce stereoselectivity in a reaction. | Enantioselective cross-coupling reactions at the bromine position or functionalization of the amino group. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. youtube.com | Stereoselective addition reactions to the pyridine ring or derivatization of the ester group. |

| Enzymatic Reactions | Utilizes enzymes to catalyze stereospecific transformations. | Kinetic resolution of racemic picolinate derivatives or asymmetric synthesis of chiral precursors. |

High-Throughput Synthesis and Screening for Novel Transformations

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing existing ones. researchgate.netnih.gov For a versatile scaffold like this compound, HTS can be employed to rapidly explore a vast chemical space of reactants, catalysts, and conditions. eurofins.commdpi.com This can lead to the discovery of novel chemical transformations and the identification of highly efficient synthetic protocols.

The presence of both an amino and a bromo substituent on the pyridine ring makes this compound an ideal candidate for a variety of cross-coupling reactions. HTS platforms can screen numerous combinations of coupling partners, catalysts, ligands, and solvents to quickly identify optimal conditions for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This empirical, large-scale approach significantly increases the chances of discovering novel and efficient synthetic routes. eurofins.comnih.gov

A typical HTS workflow would involve dispensing the picolinate substrate and a library of reactants into multi-well plates, followed by the addition of different catalysts and reagents. The reaction outcomes are then rapidly analyzed, often using mass spectrometry, to identify successful transformations and promising reaction conditions. This approach is not limited to known reaction types; by screening diverse and unconventional reagent combinations, entirely new reactivity patterns can be uncovered.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

The synergy between AI and high-throughput experimentation holds particular promise. AI algorithms can be used to design "smart" libraries of experiments for HTS, focusing on the most informative regions of the chemical space. The experimental data generated can then be used to retrain and refine the ML models in a closed-loop iterative process, leading to a rapid convergence on optimal reaction conditions or novel transformations.

Sustainable Chemical Manufacturing Approaches for Picolinate Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact and improving resource efficiency. rasayanjournal.co.incitedrive.comresearchgate.netnih.gov For the synthesis and derivatization of picolinates, several sustainable approaches are being explored.

One key area is the use of eco-friendly and reusable catalysts. For example, activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Solvent selection is another critical aspect of sustainable chemistry. The use of hazardous and volatile organic solvents is a major environmental concern. Research into alternative reaction media, such as water, ionic liquids, or solvent-free conditions, is gaining traction. Microwave-assisted synthesis is another green technique that can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The synthesis of various pyridine-based molecular frameworks using green protocols is an active area of research that will support new ideas for creating biologically active compounds. citedrive.comnih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-4-bromo-6-methylpicolinate, and how can purity be maximized?

Methodological Answer: Synthesis typically involves bromination of a precursor (e.g., 5-amino-6-methylpicolinic acid) followed by esterification. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in dichloromethane under inert atmosphere (argon/nitrogen) at 0–5°C to minimize side reactions .

- Esterification: React with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time (typically 6–12 hours) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water. Purity ≥95% is achievable with careful solvent selection .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR: Confirm substitution patterns via NMR (e.g., methyl protons at δ 2.4–2.6 ppm, NH₂ protons at δ 5.2–5.5 ppm) and NMR (ester carbonyl at ~165 ppm, brominated aromatic carbons at ~120 ppm) .

- IR: Detect ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 245 (M⁺) and fragmentation patterns consistent with bromine loss (Δ m/z 79/81) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Functional Group Variation: Synthesize analogs (e.g., replacing Br with Cl or modifying the methyl/amino positions) and compare bioactivity (e.g., enzyme inhibition assays) .

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity. Address contradictions (e.g., conflicting IC₅₀ values) via dose-response curve normalization .

- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate target binding via surface plasmon resonance (SPR) .

Methodological Guidance for Contradictory Data

Q. How to address discrepancies in reported biological activities of this compound?

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

- DFT Calculations: Use Gaussian09 to model transition states for Suzuki-Miyaura couplings. Focus on bromine’s leaving-group ability (BDE ~70 kcal/mol) .

- Docking Studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.